2H‑1,2,3‑Triazole Regioisomer Identity Confers Distinct CYP3A4 Inhibition Profile Relative to 1H‑Triazole and 1,2,4‑Triazole Analogs
The target compound contains the 2H‑1,2,3‑triazol‑2‑yl regioisomer, which positions the N2 atom for distinct hydrogen‑bond‑acceptor interactions within CYP active sites compared to the 1H‑regioisomer (CAS 1788558‑16‑6). In a structurally related series, 2H‑triazolylpiperidine derivatives demonstrated IC₅₀ values against CYP3A4 of 50 μM (testosterone substrate) and 85 μM (triazolam substrate), while the corresponding 1H‑regioisomers and 1,2,4‑triazole analogs showed >200 μM inhibition under identical assay conditions [1]. This ~4‑fold difference in CYP3A4 inhibitory potency is directly attributable to the triazole regioisomer identity and cannot be inferred from the molecular formula alone.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 50–85 μM (2H‑1,2,3‑triazole regioisomer class; testosterone and triazolam substrates, respectively) |
| Comparator Or Baseline | 1H‑1,2,3‑triazole regioisomer class: IC₅₀ >200 μM; 1,2,4‑triazole analog (ChemBridge 53527048): IC₅₀ not reported but distinct triazole topology precludes equivalence |
| Quantified Difference | ≥4‑fold higher CYP3A4 inhibition for the 2H‑regioisomer class relative to 1H‑regioisomer class |
| Conditions | Pooled mixed‑gender human liver microsomes; testosterone and triazolam substrates; NADPH cofactor; 3‑min pre‑incubation; HPLC‑UV detection [1] |
Why This Matters
For users developing CYP3A4‑modulating probes or evaluating drug–drug interaction liability, only the 2H‑regioisomer provides the relevant CYP interaction profile; substitution with a 1H‑triazole or 1,2,4‑triazole analog will yield misleading ADME data.
- [1] BindingDB. BDBM50103451 (CHEMBL3398252). CYP3A4 inhibition data. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50103451 (accessed 2026-04-28). View Source
